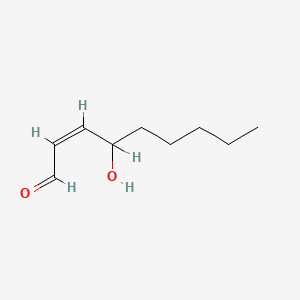

4-Hydroxy-2,3-trans-nonenal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18286-49-2 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(Z)-4-hydroxynon-2-enal |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5- |

InChI Key |

JVJFIQYAHPMBBX-FNORWQNLSA-N |

SMILES |

CCCCCC(C=CC=O)O |

Isomeric SMILES |

CCCCCC(/C=C/C=O)O |

Canonical SMILES |

CCCCCC(C=CC=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Formation Pathways of 4 Hydroxy 2,3 Trans Nonenal

Precursors and Chemical Origins

The generation of 4-HNE is intrinsically linked to the peroxidation of specific types of fatty acids present in cellular membranes. nih.gov

4-HNE is a major aldehyde formed during the peroxidation of ω-6 polyunsaturated fatty acids (PUFAs). nih.govnih.gov These fatty acids are characterized by the presence of two or more carbon-carbon double bonds, which makes them particularly susceptible to attack by reactive oxygen species (ROS). nih.govnih.govacs.org The process, known as lipid peroxidation, is an oxidative deterioration of polyunsaturated lipids. nih.govmdpi.com Phospholipids (B1166683) that contain ω-6 PUFAs, such as linoleic acid and arachidonic acid, are considered the primary sources for the production of 4-HNE within cellular membranes. nih.gov

Linoleic acid (an 18-carbon PUFA) and arachidonic acid (a 20-carbon PUFA) are the two principal ω-6 PUFA precursors for 4-HNE. nih.govnih.govrjpbr.com These fatty acids are integral components of the lipid bilayers of cell membranes. nih.gov When exposed to ROS, they undergo degradation, leading to the formation of various reactive compounds, with 4-HNE being a prominent product. nih.gov The presence of these specific fatty acids in membranes, particularly at the sn-2 position of glycerophospholipids, provides the necessary substrate for the cascade of reactions that culminates in 4-HNE generation. nih.gov While both are significant precursors, their metabolic pathways and subsequent products play crucial roles in various physiological and pathological processes, including inflammation. rjpbr.commdpi.com

Table 1: Primary Precursors of 4-Hydroxy-2,3-trans-nonenal

| Precursor Fatty Acid | Chemical Formula | Type | Significance |

|---|---|---|---|

| Linoleic Acid | C18H32O2 | ω-6 PUFA | A primary substrate for both enzymatic and non-enzymatic oxidation leading to 4-HNE. nih.govnih.gov |

Mechanisms of Generation

The transformation of ω-6 PUFAs into 4-HNE can occur through several distinct mechanisms, involving both random free radical attacks and specific enzymatic actions.

The most well-known pathway for 4-HNE formation is a non-enzymatic, free radical-mediated chain reaction. nih.govacs.org This process consists of three main phases:

Initiation : The process begins when a reactive oxygen species, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene (B1212753) group of a PUFA. nih.govresearchgate.net This creates a carbon-centered radical. nih.govresearchgate.net

Propagation : The carbon radical readily reacts with molecular oxygen (O2) to form a peroxyl radical (ROO•). nih.govresearchgate.net This highly reactive peroxyl radical can then abstract a hydrogen atom from an adjacent fatty acid, creating a lipid hydroperoxide (ROOH) and a new carbon radical, thus propagating the chain reaction. nih.gov

Decomposition : The lipid hydroperoxides generated, such as 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid, are unstable. nih.gov They decompose to form a variety of products, including the reactive α,β-unsaturated aldehyde 4-HNE. nih.govnih.gov

This free radical-induced cascade can amplify the initial oxidative damage significantly, as a single initiation event can lead to the generation of multiple peroxide molecules. nih.gov

4-HNE can also be generated through enzyme-catalyzed lipid peroxidation. nih.gov Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of PUFAs. researchgate.net For example, the enzyme 15-lipoxygenase-1 (ALOX15) preferentially metabolizes linoleic acid into 13-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). wikipedia.org This lipid hydroperoxide is then rapidly reduced by peroxidases to 13-hydroxyoctadecadienoic acid (13(S)-HODE) or can decompose to form 4-HNE. wikipedia.org This enzymatic pathway is more specific than the random free radical process and is involved in various signaling cascades. mdpi.com

Table 2: Comparison of 4-HNE Generation Mechanisms

| Mechanism | Initiator | Key Intermediates | Nature of Process |

|---|---|---|---|

| Free Radical-Induced Oxidation | Reactive Oxygen Species (e.g., •OH) | Carbon radicals, Peroxyl radicals (ROO•), Lipid hydroperoxides (ROOH) | Non-enzymatic, chain reaction. nih.govnih.gov |

| Enzymatic Oxidation | Lipoxygenases (e.g., 15-LOX) | Specific hydroperoxides (e.g., 13(S)-HpODE) | Enzyme-catalyzed, specific. nih.govwikipedia.org |

| Intramolecular Peroxyl Radical Addition | Peroxyl radicals | Cross-linked peroxides, Epoxyalcohol-aldehyde intermediates | Non-enzymatic, involves cross-chain reactions. nih.govnih.gov |

A more recently proposed mechanism for 4-HNE formation involves the intramolecular or cross-chain addition of a peroxyl radical. nih.govscispace.com This pathway is particularly relevant for the oxidation of phospholipids containing multiple PUFA chains, such as the mitochondria-specific phospholipid cardiolipin (B10847521). nih.govnih.gov In this mechanism, a peroxyl radical on one fatty acid chain adds to the conjugated double bond of another hydroperoxide on an adjacent chain. nih.gov This forms an unstable, cross-linked dimeric hydroperoxide intermediate. nih.gov The subsequent decomposition of this unstable intermediate yields several reactive aldehydes, including 4-HNE. nih.govnih.gov This mechanism provides a direct link between the oxidation of mitochondrial lipids like cardiolipin and the generation of 4-HNE, which has significant implications for mitochondrial function and apoptosis. nih.govscispace.com

Cardiolipin Oxidation and Mitochondrial HNE Generation

This compound (HNE) can be generated through a specific pathway involving the oxidation of cardiolipin, a phospholipid that is almost exclusively found in the inner mitochondrial membrane. mdpi.comnih.govnih.gov This pathway is particularly significant because it directly links the production of a highly reactive and toxic aldehyde to the primary site of cellular respiration and reactive oxygen species (ROS) production. nih.gov

The formation of HNE from cardiolipin is initiated by oxidative stress within the mitochondria. mdpi.com Cardiolipin is uniquely susceptible to oxidation due to its high concentration of unsaturated fatty acyl chains, particularly linoleic acid, and its close proximity to the electron transport chain, a major source of ROS. mdpi.comresearchgate.net The proposed mechanism involves a free radical-mediated process characterized by cross-chain peroxyl radical addition and subsequent decomposition. mdpi.comnih.gov Specifically, the oxidation of tetralinoleoyl cardiolipin (L4CL), a major cardiolipin species in most mammalian tissues, by agents like cytochrome c and hydrogen peroxide has been shown to yield HNE. nih.govnih.gov

This process is implicated in a variety of pathological conditions. mdpi.com For instance, in the context of post-ischemic cardiac remodeling, HNE derived from cardiolipin peroxidation can form adducts with mitochondrial proteins such as the voltage-dependent anion channel (VDAC) and the mitochondrial calcium uniporter (MCU), leading to mitochondrial dysfunction. mdpi.com The generation of HNE within mitochondria via cardiolipin oxidation represents a critical mechanism by which oxidative stress can propagate cellular damage. nih.govmdpi.com

Cellular and Subcellular Sites of HNE Formation

The formation of this compound is intrinsically linked to the process of lipid peroxidation, which can occur in various cellular and subcellular locations rich in polyunsaturated fatty acids (PUFAs). The specific site of HNE generation often dictates its immediate targets and subsequent biological effects.

Plasma Membrane

The plasma membrane is a significant site of HNE formation due to its composition, which is rich in PUFAs like arachidonic acid and linoleic acid. mdpi.comresearchgate.net These fatty acids are susceptible to attack by ROS, initiating a chain reaction of lipid peroxidation that culminates in the production of various aldehydes, including HNE. nih.gov The generation of HNE at the cell surface allows it to readily interact with membrane-associated proteins. nih.gov HNE can form adducts with receptors, ion channels, and transporters on the plasma membrane, thereby altering their function and initiating signaling cascades that affect cellular processes like proliferation and apoptosis. nih.gov

Mitochondria

Mitochondria are considered a primary and critical site for the generation of HNE. mdpi.comresearchgate.net This is due to the convergence of two key factors: the high concentration of oxidizable lipids and the abundant production of ROS. The inner mitochondrial membrane is not only rich in PUFAs but is also the location of the electron transport chain, which constantly produces superoxide (B77818) and other ROS as byproducts of cellular respiration. researchgate.netnih.gov

A principal pathway for HNE formation in this organelle is the peroxidation of cardiolipin, a phospholipid unique to the inner mitochondrial membrane. nih.govmdpi.com The proximity of cardiolipin to the source of ROS makes it a prime target for oxidative damage, leading to the efficient generation of HNE. mdpi.com HNE produced within the mitochondria can have profound consequences on cellular function, as it can form covalent adducts with numerous mitochondrial proteins, including subunits of the respiratory chain complexes, leading to impaired bioenergetics, increased secondary ROS production, and the initiation of apoptotic pathways. mdpi.comnih.govahajournals.org

Table 1: Key Molecules in HNE Formation Pathways

| Molecule Name | Abbreviation | Role in HNE Formation |

|---|---|---|

| This compound | HNE | The subject compound, a product of lipid peroxidation. |

| Polyunsaturated Fatty Acids | PUFAs | Primary substrates for peroxidation leading to HNE formation (e.g., linoleic acid, arachidonic acid). mdpi.com |

| Reactive Oxygen Species | ROS | Initiators of the lipid peroxidation chain reaction (e.g., superoxide, hydrogen peroxide). researchgate.net |

| Cardiolipin | CL | A mitochondria-specific phospholipid, rich in linoleic acid, whose oxidation is a key source of mitochondrial HNE. mdpi.comnih.gov |

| Tetralinoleoyl cardiolipin | L4CL | A major molecular species of cardiolipin that is oxidized to form HNE. nih.gov |

Table 2: Cellular Locations of HNE Formation and Key Features

| Location | Key Features | Primary Substrates | Significance |

|---|---|---|---|

| Plasma Membrane | Rich in PUFAs; interface for extracellular and intracellular signaling. | Linoleic acid, Arachidonic acid in membrane phospholipids. | HNE can modify cell surface receptors and channels, altering signaling pathways. nih.gov |

| Mitochondria | Major site of ROS production (electron transport chain); high concentration of cardiolipin in the inner membrane. | Cardiolipin (specifically tetralinoleoyl cardiolipin), other PUFAs in mitochondrial membranes. | HNE can damage respiratory chain proteins, impair energy metabolism, and trigger apoptosis. mdpi.comnih.gov |

Table 3: List of Compounds

| Compound Name |

|---|

| 1,4-dihydroxy-2-nonene |

| 4-hydroxy-2-nonenoic acid |

| This compound |

| Arachidonic acid |

| Cardiolipin |

| Cytochrome c |

| Glutathione (B108866) |

| Hydrogen peroxide |

| Linoleic acid |

| Mitochondrial calcium uniporter |

| Superoxide |

| Tetralinoleoyl cardiolipin |

Metabolism and Biological Detoxification of 4 Hydroxy 2,3 Trans Nonenal

Enzymatic Biotransformation Pathways

The enzymatic biotransformation of 4-HNE is a crucial defense mechanism against lipid peroxidation-induced cellular damage. The main pathways for its metabolism are conjugation with glutathione (B108866) and oxidation to its corresponding carboxylic acid. nih.govacs.org These reactions are catalyzed by specific families of enzymes that efficiently process 4-HNE, thereby controlling its intracellular concentration and signaling functions. mdpi.comnih.gov

Conjugation with the tripeptide glutathione (GSH) is a major route for the detoxification of 4-HNE. nih.govnih.gov This reaction targets the electrophilic nature of 4-HNE, effectively neutralizing its reactivity towards cellular nucleophiles. nih.gov

Glutathione S-transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of glutathione to a wide array of electrophilic compounds, including 4-HNE. nih.govmdpi.com This enzymatic reaction is significantly faster than the spontaneous reaction between 4-HNE and GSH. nih.gov Several GST isoforms are capable of metabolizing 4-HNE, with some exhibiting particularly high activity towards this aldehyde. nih.gov For instance, the alpha-class GST isoform, GSTA4-4, has a high affinity for 4-HNE and plays a critical role in its detoxification. acs.orgmdpi.com By catalyzing the formation of a glutathione conjugate, GSTs effectively reduce the intracellular levels of free 4-HNE, thereby mitigating its cytotoxic effects. nih.govnih.gov The efficiency of this conjugation is a key determinant of a cell's capacity to withstand oxidative stress. nih.gov

Table 1: Key Glutathione S-Transferase Isoforms in 4-HNE Metabolism

| GST Isoform | Class | Significance in 4-HNE Metabolism |

| GSTA4-4 | Alpha | Exhibits high specific activity and affinity for 4-HNE, playing a major role in its detoxification. mdpi.comresearchgate.net |

| hGSTA4-4 | Alpha | Human isoform with a crucial role in conjugating 4-HNE with glutathione. wikipedia.org |

| hGST5.8 | --- | An enzyme identified for its role in the detoxification and removal of 4-HNE from cells. wikipedia.org |

| Rat brain mitochondria GST A4-4 | Alpha | An inducible GST isoform present in rat brain mitochondria with high activity toward HNE. acs.org |

The reaction between 4-HNE and glutathione, facilitated by GSTs, results in the formation of a glutathione-HNE conjugate, scientifically known as S-(4-hydroxy-1-oxononan-3-yl)glutathione (GS-HNE). acs.orgresearchgate.net This conjugation occurs via a Michael addition reaction, where the sulfhydryl group of glutathione attacks the electrophilic C3 carbon of 4-HNE. acs.orgresearchgate.net The formation of GS-HNE is a critical step in the detoxification process, as it renders the aldehyde less reactive and more water-soluble, facilitating its further metabolism and eventual elimination from the cell. nih.govcaymanchem.com In fact, glutathionyl conjugates of HNE can account for 40-60% of its total metabolites in certain tissues. nih.gov The levels of GS-HNE can serve as a biomarker for oxidative stress. researchgate.netcaymanchem.com

Another significant pathway in the detoxification of 4-HNE is its oxidation to a less toxic carboxylic acid derivative. This process is primarily carried out by the aldehyde dehydrogenase superfamily of enzymes. mdpi.comnih.gov

Aldehyde dehydrogenases (ALDHs) are a group of NAD(P)+-dependent enzymes that play a vital role in the oxidation of both endogenous and exogenous aldehydes. nih.govnih.gov Several ALDH isoforms are capable of oxidizing 4-HNE, with mitochondrial ALDH2 being a key enzyme in this process. mdpi.comacs.org The activity of ALDHs is crucial for protecting cells from aldehyde-induced damage. mdpi.com For example, ALDH2 in the mitochondria is involved in the metabolism of 4-HNE under various pathological conditions. mdpi.com The efficiency of 4-HNE oxidation by ALDHs can be influenced by the availability of NAD+. acs.org

Table 2: Key Aldehyde Dehydrogenase Isoforms in 4-HNE Oxidation

| ALDH Isoform | Location | Significance in 4-HNE Metabolism |

| ALDH2 | Mitochondria | A primary enzyme involved in the oxidation of 4-HNE, particularly in the heart and brain. mdpi.comnih.gov |

| ALDH3 | --- | Reported to have high efficacy in the detoxification of 4-HNE. nih.gov |

| ALDH5A | Brain Mitochondria | Also known as succinic semialdehyde dehydrogenase, it contributes to the oxidation of HNE in the brain. acs.org |

The enzymatic oxidation of 4-HNE by ALDHs yields trans-4-Hydroxy-2-nonenoic acid (HNE-Acid). mdpi.comacs.orgund.edu This conversion of the aldehyde group to a carboxylic acid group results in a non-toxic metabolite that is more readily eliminated from the body. mdpi.com The formation of HNE-Acid is a significant detoxification route, and in some cellular contexts, such as in liver and brain mitochondria, it can be the predominant pathway for 4-HNE metabolism. acs.org For instance, in hepatoma cells, the formation of HNA accounted for 14% of the administered 4-HNE. nih.gov

Reduction Pathways

One of the significant pathways for the detoxification of 4-Hydroxy-2,3-trans-nonenal (HNE) is its reduction to a less reactive alcohol, 1,4-dihydroxy-2-nonene (DHN). nih.govnih.gov This conversion targets the aldehyde group at the C1 position, and by reducing it, the ability of HNE to form conjugates with proteins is eliminated. nih.gov This metabolic route is catalyzed by a superfamily of NAD(P)H-dependent oxidoreductases, primarily aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs). nih.govmdpi.comnih.gov

The aldo-keto reductase (AKR) superfamily of enzymes plays a crucial role in the reductive detoxification of HNE. nih.gov These are typically NADPH-dependent cytosolic enzymes that catalyze the reduction of a wide array of aldehydes and ketones. asm.org Several AKR isoforms have been shown to efficiently reduce HNE to 1,4-dihydroxy-2-nonene (DHN). nih.gov

The human AKR1C1, for instance, reduces HNE with high catalytic efficiency, comparable to its efficiency with its physiological steroid substrates. nih.govdrugbank.com Kinetic studies have determined its Michaelis-Menten constant (Km) for HNE to be 34 µM with a catalytic rate (kcat) of 8.8 min-1. nih.govdrugbank.com Notably, the expression of AKR1C1 mRNA is upregulated in response to HNE exposure, suggesting that HNE can induce its own metabolism via this pathway as a defense mechanism against oxidative stress. nih.gov Other members of the AKR1C subfamily also catalyze the reduction of HNE, in some cases with higher activity than aldehyde reductase (AKR1A1). nih.govdrugbank.com The preference for NADPH as a cofactor, with a Km value in the low micromolar range, indicates these enzymes are well-suited for reductive metabolism in the cellular environment. nih.govdrugbank.com

Table 1: Kinetic Parameters of Select Aldo-Keto Reductases (AKRs) with 4-HNE

| Enzyme | Km (µM) | kcat (min-1) | Source Organism/Cell Line |

|---|---|---|---|

| AKR1C1 | 34 | 8.8 | Human |

Aldose reductase (AR), officially designated as AKR1B1, is another key enzyme in the reductive pathway of HNE metabolism. nih.govresearchgate.net While widely known for its role in the polyol pathway converting glucose to sorbitol, AR exhibits a much greater affinity for lipid peroxidation products like HNE. mdpi.commdpi.com In vitro studies have reported KM values for HNE in the low micromolar range (10–30 μM), which is significantly lower than those for glucose (35–200 mM), suggesting that HNE is a preferred substrate under physiological conditions. mdpi.com

AR efficiently catalyzes the NADPH-dependent reduction of the carbonyl group of HNE to form 1,4-dihydroxy-2,3-nonene (DHN). mdpi.com Furthermore, AR is also involved in the detoxification of the glutathione-HNE conjugate (GS-HNE). It can reduce the aldehyde group of GS-HNE to produce 3-glutathionyl-1,4-dihydroxynonane (GS-DHN), which is a further step in the detoxification cascade. mdpi.comoup.com This dual activity on both free HNE and its glutathione conjugate highlights the significant role of aldose reductase in mitigating the cytotoxic effects of HNE. mdpi.comoup.com

Table 2: Substrate Affinity (KM) of Aldose Reductase (AKR1B1)

| Substrate | Reported KM Range |

|---|---|

| This compound (HNE) | 10 - 30 µM |

| Glucose | 35 - 200 mM |

Non-Enzymatic Detoxification Mechanisms

Beyond enzymatic catalysis, this compound can be detoxified non-enzymatically through direct covalent adduction to cellular nucleophiles. nih.gov This is a primary mechanism of its cytotoxicity but also represents a route of clearance. HNE's high reactivity is due to its three functional groups: a carbonyl group, a C=C double bond, and a hydroxyl group. mdpi.com

The main non-enzymatic reactions involve the formation of adducts with macromolecules such as proteins, lipids, and nucleic acids. nih.gov HNE readily reacts with the nucleophilic side chains of amino acids like cysteine, histidine, and lysine (B10760008) in proteins. nih.gov These reactions occur primarily through two mechanisms:

Michael Addition : The α,β-unsaturated aldehyde structure of HNE makes it a potent Michael acceptor. Nucleophiles, particularly the thiol group of cysteine and glutathione, can attack the C3 carbon of the double bond, forming stable covalent adducts. nih.govnih.gov

Schiff Base Formation : The aldehyde group at C1 can react with primary amino groups, such as the ε-amino group of lysine, to form a Schiff base. mdpi.com

These modifications lead to the formation of "advanced lipoxidation end products" (ALE), which can alter protein structure and function. nih.govmdpi.com While this adduction is a hallmark of HNE-induced cellular damage, it also serves as a detoxification mechanism by sequestering the reactive aldehyde. nih.gov

Interplay with Lipid Metabolism

The metabolism of this compound is intricately linked with general lipid metabolism, particularly fatty acid oxidation pathways. While reduction and glutathione conjugation are primary detoxification steps, the oxidized metabolite of HNE, 4-hydroxy-2-nonenoic acid (HNA), can enter pathways that further break down its carbon structure. nih.govresearchgate.net

Recent research has elucidated novel catabolic pathways for HNE that involve ω- and ω-1 oxidation, followed by β-oxidation. nih.govresearchgate.net After its initial conversion to 4-hydroxynonanoic acid (HNA), the molecule undergoes further processing similar to that of fatty acids. nih.gov

One major pathway begins with the ω-hydroxylation of HNA to form 4,9-dihydroxynonanoic acid. This is subsequently oxidized to 4-hydroxynonanedioic acid. This dicarboxylic acid then undergoes β-oxidation starting from the C-9 end, which shortens the carbon chain and ultimately produces intermediates like 2-ketoglutaric acid that can enter the citric acid cycle. nih.govresearchgate.net

A parallel pathway involves the ω-1 hydroxylation of HNA to yield 4,8-dihydroxynonanoic acid. This metabolite is then catabolized through pathways that generate acetyl-CoA and propionyl-CoA, which are common end products of fatty acid β-oxidation. nih.govresearchgate.net These findings demonstrate that HNE, after initial detoxification steps, can be fully catabolized through established lipid metabolism routes, integrating its clearance with the cell's central energy metabolism. nih.gov

Fate of HNE Metabolites

The ultimate fate of this compound (HNE) in vivo involves a series of metabolic transformations that convert it into water-soluble, excretable compounds. nih.gov Following intravenous administration of HNE in rats, a significant majority of the dose (over 67%) is excreted in the urine within 48 hours, with no unchanged HNE being detected. nih.gov

The primary route for elimination is through the formation of mercapturic acid conjugates. nih.govnih.gov This pathway begins with the conjugation of HNE or its reduced (DHN) and oxidized (HNA) metabolites with glutathione (GSH). researchgate.net These glutathione adducts are then further metabolized—cleaved to cysteinyl-glycine and then cysteine conjugates—and finally N-acetylated in the kidneys to form mercapturic acids. researchgate.net These end products are then excreted in the urine. mdpi.comnih.gov

Key urinary metabolites that have been isolated and identified include:

HNE mercapturic acid

1,4-dihydroxynonene (DHN) mercapturic acid

4-hydroxynonenoic acid (HNA) mercapturic acid and its corresponding lactone nih.gov

This demonstrates that conjugation, followed by reduction and/or oxidation of the aldehyde group, are the predominant pathways for the systemic clearance and elimination of HNE. nih.gov

Table 3: Identified Urinary Mercapturic Acid Metabolites of 4-HNE

| Metabolite Name | Precursor | Metabolic Pathway |

|---|---|---|

| HNE Mercapturic Acid | HNE | Glutathione Conjugation |

| 1,4-Dihydroxynonene Mercapturic Acid | DHN (Reduced HNE) | Reduction + Glutathione Conjugation |

| 4-Hydroxynonenoic Mercapturic Acid | HNA (Oxidized HNE) | Oxidation + Glutathione Conjugation |

Further Metabolic Conversion

The initial metabolism of 4-HNE proceeds along three primary enzymatic routes: conjugation with glutathione (GSH), oxidation to a carboxylic acid, and reduction to an alcohol. These initial products undergo further biotransformation, leading to a variety of secondary metabolites.

The most prominent pathway for HNE detoxification is its conjugation with the tripeptide glutathione, a reaction that can occur spontaneously but is predominantly catalyzed by glutathione S-transferases (GSTs). nih.gov Among the various GST isoforms, the alpha-class GSTA4-4 has been identified as having a particularly high catalytic efficiency for HNE. nih.gov This enzymatic conjugation results in the formation of the glutathione-HNE conjugate (GS-HNE).

Once formed, GS-HNE can be further metabolized. It can be reduced by aldose reductase to form GS-DHN (glutathione-1,4-dihydroxynonene). nih.gov Subsequently, the GS-HNE conjugate is processed through the mercapturic acid pathway. This involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety by γ-glutamyltransferase and dipeptidases, respectively, to form the cysteine-HNE conjugate. This is then N-acetylated by N-acetyltransferase to yield the final mercapturic acid derivative, which is a major urinary metabolite. nih.gov

The second major metabolic pathway is the oxidation of the aldehyde group of HNE to a carboxylic acid, forming 4-hydroxy-2-nonenoic acid (HNA). This reaction is catalyzed by aldehyde dehydrogenases (ALDHs), with mitochondrial ALDH2 playing a significant role. science.gov HNA can then undergo further metabolism through β-oxidation, similar to fatty acids, and ω-oxidation. nih.gov

The third pathway involves the reduction of the aldehyde group of HNE to a primary alcohol, 1,4-dihydroxy-2-nonene (DHN). This reaction is catalyzed by alcohol dehydrogenases (ADHs) and aldo-keto reductases. science.gov DHN can also be conjugated with glutathione to form DHN-GSH, which can then enter the mercapturic acid pathway. nih.gov

| Enzyme | Substrate | Km (μM) | Vmax or kcat | Source |

|---|---|---|---|---|

| Human GSTA4-4 | 4-HNE | 34 | 100 s-1 (kcat) | nih.gov |

| Rat Liver ALDH2 | 4-HNE | 14.3 | 3.5 nmol min-1 mg protein-1 (Vmax) | acs.org |

| Rat Liver Slices (Glutathione Conjugation) | 4-HNE | 412.2 ± 152.7 | 12.3 ± 2.5 nmol h-1 per milligram protein (Vmax) | nih.gov |

Excretion Pathways (Urinary and Biliary)

The water-soluble metabolites of HNE are primarily eliminated from the body through urinary and biliary excretion. The profile of metabolites can differ between these two routes.

Urinary Excretion: Urine is a major route for the excretion of HNE metabolites. The predominant urinary metabolites are mercapturic acid conjugates derived from the glutathione conjugation pathway. nih.gov These include the mercapturic acids of HNE (HNE-MA), DHN (DHN-MA), and HNA. Quantitative analysis of human urine has identified DHN-MA as a significant biomarker of lipid peroxidation. nih.gov Studies have quantified the levels of these mercapturic acids in human urine, providing insights into the extent of in vivo lipid peroxidation. nih.gov

| Urinary Metabolite | Concentration Range in Humans (mg/g creatinine) | Concentration Range in Humans (nM) | Source |

|---|---|---|---|

| HNE-MA | 0.17-12.19 | 7.4-225 | nih.gov |

| DHN-MA | 0.22-17.90 | 6.6-316 | nih.gov |

Biliary Excretion and Enterohepatic Circulation: Biliary excretion is another important pathway for the elimination of HNE metabolites, particularly the glutathione conjugates. nih.govacs.org Studies in rats have identified HNE-GSH and DHN-GSH as major biliary metabolites, along with mercapturic acid conjugates of DHN and HNA-lactone. acs.org

A notable aspect of the biliary excretion of HNE metabolites is their potential to undergo enterohepatic circulation. acs.orgnih.gov In this process, metabolites excreted in the bile can be reabsorbed from the intestine and returned to the liver via the portal circulation. This recycling can prolong the half-life of the metabolites in the body. It has been estimated that approximately 7.7% of HNE metabolites undergo enterohepatic recirculation in rats. acs.orgnih.gov

Cellular and Tissue-Specific Metabolic Dynamics of HNE

The metabolism of HNE is not uniform throughout the body; significant differences exist in the metabolic capacity of various tissues and cell types. washington.edu This tissue-specific metabolic activity plays a crucial role in determining the susceptibility of different organs to HNE-induced damage.

The liver is the primary site for HNE biotransformation, exhibiting the most rapid and efficient metabolism. researchgate.net Studies comparing HNE degradation in liver, lung, and brain tissues from rodents have shown that the liver metabolizes HNE at a much faster rate. nih.govresearchgate.net In contrast, the lung and brain have a limited capacity to degrade HNE, which may contribute to the persistence of this aldehyde and an increased risk of tissue injury in these organs during oxidative stress. nih.govresearchgate.net

Within the liver, hepatocytes are the main cell type responsible for HNE metabolism. In isolated rat hepatocytes, it has been shown that a significant portion of HNE is metabolized via glutathione conjugation. umich.edu

Mitochondria also play a role in HNE detoxification. These organelles contain enzymes such as ALDH2 and mitochondrial GSTs (alpha and mu isoforms) that can metabolize HNE. science.govnih.gov The detoxification of HNE within mitochondria is critical for protecting these vital organelles from damage induced by lipid peroxidation. nih.gov

The differences in metabolic capacity are also reflected in the expression and activity of HNE-metabolizing enzymes in various tissues. For instance, the liver generally has higher levels of many cytochrome P450 enzymes involved in xenobiotic metabolism compared to the lung. nih.gov While specific comparative data for all HNE-metabolizing enzymes across all tissues is not fully elucidated, the observed differences in metabolic rates strongly suggest differential expression and activity of ADHs, ALDHs, and GSTs.

| Tissue | Relative HNE Degradation Rate | Key Metabolic Features | Source |

|---|---|---|---|

| Liver | High | Rapid metabolism via ADH, ALDH, and GSTs. Primary site of detoxification. | nih.govresearchgate.net |

| Lung | Low | Limited capacity for HNE degradation. | nih.govresearchgate.net |

| Brain | Low | Limited capacity for HNE degradation. | nih.govresearchgate.net |

Molecular Mechanisms of 4 Hydroxy 2,3 Trans Nonenal Action

Covalent Adduction to Biomolecules

4-Hydroxy-2,3-trans-nonenal (4-HNE) is a highly reactive α,β-unsaturated aldehyde produced during the peroxidation of ω-6 polyunsaturated fatty acids. oup.com Its electrophilic nature, conferred by a double bond, a carbonyl group, and a hydroxyl group, allows it to readily react with biological macromolecules. nih.govmdpi.com A primary mechanism of 4-HNE's biological activity is its ability to form covalent adducts with proteins, a process known as protein adduction. nih.gov This non-enzymatic modification can alter the structure and function of proteins, thereby impacting various cellular processes. nih.gov

Protein Adduction

The covalent modification of proteins by 4-HNE is a significant consequence of lipid peroxidation and oxidative stress. nih.gov 4-HNE reacts with nucleophilic side chains of amino acid residues within proteins, leading to the formation of stable covalent adducts, often referred to as advanced lipoxidation end products (ALEs). mdpi.com These modifications can disrupt protein function and contribute to cellular signaling and pathology. nih.gov

4-HNE primarily targets nucleophilic amino acid residues in proteins. The most susceptible amino acids are cysteine (Cys), histidine (His), and lysine (B10760008) (Lys). nih.govacs.org Under certain conditions, arginine (Arg) can also be a target, although to a lesser extent. nih.govmdpi.com The reactivity of these amino acid residues with 4-HNE follows a general order of potency, with cysteine being the most reactive, followed by histidine and then lysine (Cys >> His > Lys). nih.govacs.orgnih.gov Kinetic studies have shown that the rate of adduct formation is pH-dependent, with a preference for the thiolate form of cysteine residues. nih.govmdpi.com While 4-HNE readily modifies Cys, His, and Lys, its reaction with arginine is less common. nih.govnih.gov Some studies have noted the formation of adducts with other amino acid residues such as threonine and tryptophan, expanding the range of potential protein targets. nih.govnih.gov

| Amino Acid Residue | Order of Reactivity with 4-HNE | Primary Reaction Type |

|---|---|---|

| Cysteine (Cys) | Highest | Michael Addition |

| Histidine (His) | Intermediate | Michael Addition |

| Lysine (Lys) | Lower | Michael Addition, Schiff Base Formation |

| Arginine (Arg) | Lowest | Michael Addition (less common) |

The predominant reaction between 4-HNE and proteins is Michael addition. mdpi.com This reaction involves the nucleophilic addition of an amino acid side chain to the C3 position of the α,β-unsaturated aldehyde of 4-HNE. nih.gov Michael adducts are formed with the sulfhydryl group of cysteine and the imidazole (B134444) ring of histidine, as well as the ε-amino group of lysine. sfrbm.org The formation of a Michael adduct results in a mass increase of 156 Da to the modified amino acid residue. nih.gov These adducts are relatively stable and are considered a key mechanism through which 4-HNE exerts its biological effects. sfrbm.org

In addition to Michael addition, 4-HNE can react with the primary amino groups of lysine residues to form Schiff bases. nih.gov This reaction involves the carbonyl group of 4-HNE and results in the formation of a C=N double bond. The formation of a Schiff base adduct leads to a mass increase of 138 Da due to the loss of a water molecule. nih.govnih.gov While Schiff base formation is a possible modification, it is generally less common than Michael addition. nih.gov The initially formed Schiff bases can sometimes undergo further reactions, such as cyclization to form more stable pyrrole (B145914) derivatives. mdpi.com

| Reaction Type | Target Amino Acid(s) | Description | Mass Increase (Da) |

|---|---|---|---|

| Michael Addition | Cysteine, Histidine, Lysine, Arginine | Nucleophilic addition to the C3 of the α,β-unsaturated aldehyde. | 156 |

| Schiff Base Formation | Lysine | Reaction between the aldehyde group of 4-HNE and the primary amino group of lysine. | 138 |

4-HNE is a racemic mixture of (R)-HNE and (S)-HNE enantiomers. The adduction of 4-HNE to proteins can exhibit stereoselectivity, meaning that one enantiomer may be preferred over the other for reaction with a specific amino acid residue in a particular protein. nih.gov For example, in the protein thioredoxin, both (R)-HNE and (S)-HNE form adducts with Cys73 almost equally. However, the modification of another cysteine residue, Cys32, shows a notable preference for (R)-HNE. nih.govmdpi.comnih.gov This stereoselectivity adds another layer of complexity to the biological consequences of 4-HNE-protein interactions. The formation of HNE-cysteine adducts results in three chiral centers, leading to the potential for multiple diastereomeric products. nih.gov

DNA Adduction

This compound (HNE) is an electrophilic molecule that can readily react with cellular macromolecules, including deoxyribonucleic acid (DNA). nih.govpnas.org As a major byproduct of lipid peroxidation, HNE's interaction with DNA is a critical mechanism underlying its genotoxic effects. ovid.comoup.com HNE is known to be more reactive with proteins than with DNA; however, its ability to form DNA adducts is significant, particularly under conditions of oxidative stress where HNE levels are elevated. nih.govmdpi.com The reaction of HNE with DNA leads to the formation of bulky exocyclic adducts, which can interfere with normal DNA processes. pnas.orgoup.com

The reactivity of HNE is attributed to its three functional groups: a carbonyl group, a carbon-carbon double bond, and a hydroxyl group. nih.govnih.gov These groups allow HNE to form covalent adducts with DNA bases. researchgate.net Studies have shown that all four DNA bases are potential targets for HNE, though they exhibit different levels of reactivity, in the order of dG > dC > dA ≈ dT. researchgate.net The formation of these adducts can lead to mutations and contribute to the initiation and promotion of tumors. oup.com

Guanine (B1146940) is the most susceptible DNA base to modification by HNE. HNE reacts with deoxyguanosine (dG) to form several diastereomeric cyclic 1,N2-propano adducts. ovid.comaacrjournals.org This reaction typically involves a Michael addition of the N2-amine of guanine to the C3 of HNE, followed by a cyclization reaction between the N1 of guanine and the aldehyde group (C1) of HNE. acs.org This process results in the formation of four major, separable isomeric adducts known as 4-HNE-dG adducts. oup.com These HNE-derived cyclic 1,N2-propano-dG adducts have been identified as endogenous DNA lesions in the tissues of both rodents and humans. aacrjournals.org

The formation of these adducts can also proceed through an alternative pathway where HNE is first converted to its epoxide derivative, which is more reactive and readily modifies nucleobases to form ethenoadducts. nih.govmdpi.comnih.gov Research has shown that HNE preferentially forms DNA adducts at specific sites within genes, such as the third base of codon 249 in the human p53 gene, a known mutational hotspot in certain cancers like hepatocellular carcinoma. nih.govovid.comoup.com This sequence-specific binding suggests a potential role for HNE as an etiological agent in human cancers associated with mutations at this site. ovid.com

Table 1: HNE-Deoxyguanosine Adduct Formation

| Adduct Type | Formation Mechanism | Key Features |

|---|---|---|

| 1,N2-propano-dG adducts | Michael addition followed by cyclization. acs.org | Four major diastereoisomers are formed. oup.com Found as endogenous lesions in rat and human tissues. aacrjournals.org |

| Ethenoadducts | Reaction with an epoxy derivative of HNE. nih.govmdpi.com | Formed from the more reactive epox-HNE. nih.gov |

The formation of HNE-DNA adducts constitutes a form of DNA damage that can lead to significant cellular consequences. These bulky lesions can obstruct DNA replication and transcription, potentially leading to mutations if not properly repaired. researchgate.net The primary mutations induced by HNE-dG adducts are G:C to T:A transversions. nih.govoup.comacs.org

Beyond adduct formation, HNE contributes to broader DNA damage and genomic instability. Treatment of cells with HNE can induce apoptosis, which is characterized by events such as chromatin condensation, cell shrinkage, and DNA fragmentation and laddering. nih.gov This indicates that HNE can trigger programmed cell death pathways, in part through its damaging effects on DNA and other cellular components. Furthermore, HNE has been shown to inhibit DNA repair mechanisms, specifically nucleotide excision repair (NER), by forming adducts with repair proteins. nih.govpnas.org This dual action of both damaging DNA and compromising its repair systems can synergistically contribute to carcinogenesis. nih.govpnas.org

Lipid Adduction

While HNE is a product of the peroxidation of ω-6 polyunsaturated fatty acids like linoleic and arachidonic acid, it can also interact with other lipid molecules. nih.gov The primary targets of HNE adduction within the lipidome are aminophospholipids, such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS). HNE can form a Schiff base with the primary amino groups of these phospholipids (B1166683). researchgate.net This modification can alter the structure and function of cell membranes, potentially affecting membrane fluidity, integrity, and the function of membrane-bound proteins.

Modulation of Protein Structure and Enzymatic Function

Alterations in Enzyme Activity (Inhibition and Stimulation)

HNE adduction can either inhibit or, in some cases, stimulate the activity of various enzymes. Inhibition often occurs when HNE modifies amino acid residues critical for the enzyme's catalytic function or substrate binding. nih.gov For example, HNE has been shown to inhibit the activity of enzymes involved in cellular detoxification, such as glutathione (B108866) S-transferases (GSTs). nih.gov Conversely, HNE can also lead to the activation of certain cellular signaling pathways. nih.gov The impact of HNE is often concentration-dependent, with lower concentrations typically associated with the activation of signaling pathways and cell proliferation, while higher concentrations tend to induce apoptosis. nih.gov

Kinases are a critical class of enzymes involved in signal transduction, and their activity is frequently modulated by HNE.

Mitogen-Activated Protein Kinases (MAPKs): HNE has been shown to activate all three major classes of mitogen-activated protein kinases (MAPKs): extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAP kinase. nih.govnih.gov In rat pancreatic stellate cells, for example, treatment with HNE led to the activation of these MAPKs. nih.govwjgnet.comscispace.com The activation of JNK and p38 MAP kinase by HNE has been linked to increased production of type I collagen. nih.gov Furthermore, HNE-induced apoptosis is thought to occur via multiple pathways that converge on the activation of JNK and caspase-3. nih.govmdpi.com The activation of these kinases is likely due to the formation of HNE adducts, which alters their structure and function, thereby initiating downstream signaling cascades. nih.gov

Protein Kinase C (PKC): While the direct interaction between HNE and Protein Kinase C (PKC) is less extensively detailed in the provided search results, kinases, in general, are known targets of HNE. The modification of critical cysteine residues in kinases like PKC by HNE can lead to their activation or inhibition, thereby modulating cellular processes such as proliferation, differentiation, and apoptosis. The formation of HNE adducts on protein kinases can alter their physiological functions and favor phosphorylation of downstream targets. nih.gov

Table 2: Effect of HNE on Kinase Activity

| Kinase Family | Specific Kinase | Effect of HNE | Observed Consequence |

|---|---|---|---|

| Mitogen-Activated Protein Kinases (MAPK) | Extracellular signal-regulated kinase (ERK) | Activation nih.govnih.gov | Modulation of cell signaling pathways. |

| c-Jun N-terminal kinase (JNK) | Activation nih.govnih.gov | Increased type I collagen production; apoptosis signaling. mdpi.comnih.gov | |

| p38 MAP kinase | Activation nih.govnih.gov | Increased type I collagen production. nih.gov |

| Protein Kinase C (PKC) | - | Modulation | Potential alteration of cellular processes like proliferation and apoptosis. nih.gov |

Mitochondrial Enzymes

Mitochondria are primary targets for 4-HNE due to the high concentration of polyunsaturated fatty acids in their membranes and their role as a major source of reactive oxygen species (ROS). mdpi.commdpi.com The generation of 4-HNE within mitochondria can lead to the adduction and dysfunction of various mitochondrial proteins, impairing critical functions such as energy production and cellular respiration. mdpi.comresearchgate.net

Respiratory Chain Complexes: The mitochondrial respiratory chain, composed of complexes I-IV, is a key site of 4-HNE-mediated damage. nih.gov 4-HNE can form adducts with subunits of these complexes, leading to impaired electron transport and increased ROS production. researchgate.net Research has shown that 4-HNE specifically inhibits the activity of Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase). mdpi.com In human small airway epithelial cells, the direct effect of 4-HNE on the mitochondrial respiratory chain, particularly Complex I, was confirmed, leading to reduced oxygen consumption and an increase in mitochondrial ROS production. nih.gov

Succinate (B1194679) Dehydrogenase: Succinate dehydrogenase (SDH), which functions as both Complex II in the electron transport chain and an enzyme in the tricarboxylic acid (TCA) cycle, is a specific target of 4-HNE. mdpi.com In diabetic mouse hearts, increased levels of 4-HNE-adducted proteins were observed in the mitochondria, with SDH being a particular target. The adduction occurred on the FAD-containing subunit of SDH, leading to decreased Complex II activity. mdpi.com

Creatine (B1669601) Kinase: Mitochondrial creatine kinase (mtCK), an enzyme crucial for energy homeostasis in tissues with high energy demands, is also susceptible to modification by 4-HNE. Elevated levels of 4-HNE have been shown to reduce the enzymatic activity of mitochondrial creatine kinase and induce structural changes. nih.gov

Table 1: Effects of 4-HNE on Mitochondrial Enzymes

| Enzyme/Complex | Organism/Cell Type | Observed Effect | Reference(s) |

|---|---|---|---|

| ATP Synthase (Complex V) | Rat Primary Cortical Neurons | Decreased ATP-linked mitochondrial respiration and overall mitochondrial dysfunction. | nih.gov |

| Human Small Airway Epithelial Cells | Concentration-dependent decrease in ATP levels. | nih.gov | |

| Respiratory Chain Complex I | Human Small Airway Epithelial Cells | Inhibition of activity, leading to reduced oxygen consumption and increased mitochondrial ROS. | nih.gov |

| Mouse Heart | Decreased activity in diabetic models. | mdpi.com | |

| Succinate Dehydrogenase (Complex II) | Mouse Heart | Covalent modification of the FAD-containing subunit, leading to decreased activity in diabetic models. | mdpi.com |

| Creatine Kinase | N/A | Reduced enzymatic activity and induction of structural changes. | nih.gov |

Proprotein Convertase Subtilisin/Kexin Type 6 (PCSK6)

Based on the available search results, there is no information regarding a direct molecular interaction between this compound (4-HNE) and Proprotein Convertase Subtilisin/Kexin Type 6 (PCSK6).

Induction of Protein Aggregation and Cross-linking

A key molecular mechanism of 4-HNE is its ability to induce the aggregation and cross-linking of various proteins. This is particularly relevant in the context of neurodegenerative diseases, where the accumulation of protein aggregates is a pathological hallmark.

Tau Protein

The aggregation of the microtubule-associated protein Tau is a defining feature of several neurodegenerative disorders known as tauopathies. mdpi.com 4-HNE has been shown to modify Tau protein, promoting its aggregation. nih.gov HNE-induced modifications can lead to the formation of intra- and inter-peptide cross-links, which significantly increase the insolubility and resistance to degradation of Tau, contributing to the formation of neurofibrillary tangles. nih.gov

Amyloid-Beta Protein

In the context of Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a central pathogenic event. 4-HNE covalently modifies Aβ, triggering its aggregation. nih.govnih.gov This modification occurs through 1,4 conjugate addition and/or Schiff base formation at multiple sites on a single Aβ peptide, resulting in the covalent cross-linking of Aβ peptides. nih.govnih.gov The consequence of these reactions is an accelerated formation of Aβ protofibrils and oligomers, which are considered to be the most neurotoxic species, while inhibiting the formation of mature, straight fibrils. nih.govnih.gov Studies have shown that in the presence of equimolar concentrations of 4-HNE, Aβ oligomers up to tetramers can be observed. nih.gov

Apolipoprotein B

Apolipoprotein B (ApoB) is the primary protein component of low-density lipoprotein (LDL). The modification of ApoB by 4-HNE is a critical step in the formation of oxidized LDL (oxLDL), which plays a significant role in the development of atherosclerosis. 4-HNE forms adducts with lysine residues on ApoB, altering its structure. nih.gov This modification deviates LDL metabolism towards the scavenger receptor pathway in macrophages, leading to the formation of foam cells, a key component of atherosclerotic plaques. researchgate.net

Heat Shock Protein 70.1 (Hsp70.1)

Heat Shock Protein 70.1 (Hsp70.1) is a molecular chaperone that plays a crucial role in cellular stress responses. 4-HNE has been shown to induce the expression of Hsp70. nih.gov In response to 4-HNE-induced stress, Heat Shock Factor 1 (HSF1), the transcription factor for Hsp70, is activated and translocates to the nucleus, leading to the upregulation of Hsp70. nih.gov This induction of Hsp70 is part of an adaptive cellular defense mechanism to mitigate the toxic effects of 4-HNE. nih.gov

Table 2: 4-HNE-Induced Protein Aggregation and Cross-linking

| Protein | Disease Context | Molecular Mechanism | Consequence | Reference(s) |

|---|---|---|---|---|

| Tau Protein | Tauopathies | Covalent modification and cross-linking. | Increased insolubility and resistance to degradation, contributing to neurofibrillary tangle formation. | nih.gov |

| Amyloid-Beta Protein | Alzheimer's Disease | Covalent modification (1,4 conjugate addition and/or Schiff base formation) and cross-linking. | Accelerated formation of neurotoxic protofibrils and oligomers. | nih.govnih.gov |

| Apolipoprotein B | Atherosclerosis | Adduction to lysine residues. | Formation of oxidized LDL, leading to foam cell formation. | nih.govresearchgate.net |

| Heat Shock Protein 70.1 | Cellular Stress Response | Induction of Hsp70 expression via HSF1 activation. | Part of an adaptive cellular defense mechanism against 4-HNE toxicity. | nih.gov |

Effects on Protein Stability and Degradation Pathways

This compound (4-HNE), a major electrophilic by-product of lipid peroxidation, readily forms covalent adducts with proteins, altering their structure and function. These modifications can compromise protein stability and trigger cellular degradation pathways to eliminate the damaged proteins. The primary routes for the disposal of 4-HNE-modified proteins are the ubiquitin-proteasome system (UPS) and autophagy.

The UPS is a major pathway for the degradation of most intracellular proteins. Evidence suggests that proteins modified by 4-HNE are targeted for degradation by this system. For instance, 4-HNE-modified glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been shown to be preferentially ubiquitinated in vitro, marking it for proteasomal degradation researchgate.netresearchgate.net. The 26S proteasome is involved in the degradation of 4-HNE-modified alcohol dehydrogenase (ADH), with low levels of modification accelerating degradation and higher levels being inhibitory rug.nl. However, the role of ubiquitin in recognizing all 4-HNE-modified proteins is not absolute, as the 20S proteasome can degrade oxidized proteins in a ubiquitin-independent manner researchgate.nettandfonline.complos.org. The accumulation of 4-HNE-protein adducts can also impair the function of the proteasome itself, leading to a feedback loop that exacerbates cellular damage mdpi.com.

Autophagy is a cellular process responsible for the degradation of bulk cytoplasmic components, including protein aggregates and damaged organelles, through the lysosomal machinery. 4-HNE has a concentration-dependent effect on autophagy. At lower concentrations (5–10 μM), 4-HNE can stimulate autophagy, promoting the removal of damaged proteins and mitochondria nih.govnih.gov. This protective response is regulated by glucose metabolism nih.gov. Conversely, at higher concentrations (15 μM), 4-HNE can inhibit autophagic flux, leading to the accumulation of autophagosomes and modified proteins nih.govnih.gov. This inhibition is correlated with the modification of key autophagy-related proteins nih.govnih.gov. The disruption of autophagy by high concentrations of 4-HNE can lead to the accumulation of protein aggregates, a hallmark of several neurodegenerative diseases researchgate.net. For example, 4-HNE promotes the oligomerization and cell-to-cell transfer of α-synuclein, a protein implicated in Parkinson's disease nih.gov.

Table 1: Effects of 4-HNE on Protein Degradation Pathways

| Pathway | Effect of 4-HNE | Key Findings |

| Ubiquitin-Proteasome System (UPS) | Targets 4-HNE-modified proteins for degradation. | 4-HNE-modified GAPDH is preferentially ubiquitinated researchgate.netresearchgate.net. The 26S proteasome degrades 4-HNE-modified ADH rug.nl. The 20S proteasome can act in a ubiquitin-independent manner researchgate.nettandfonline.com. |

| Autophagy | Concentration-dependent: stimulation at low concentrations, inhibition at high concentrations. | Low concentrations (5-10 μM) activate autophagy nih.govnih.gov. High concentrations (15 μM) inhibit autophagic flux nih.govnih.gov. Inhibition is linked to the modification of key autophagy proteins nih.govnih.gov. |

Alteration of Cellular Signaling Cascades

4-HNE is a potent modulator of various cellular signaling cascades, primarily through its ability to form adducts with key signaling proteins, thereby altering their activity. These interactions can trigger stress response pathways and modulate the activity of transcription factors, leading to a wide range of cellular outcomes.

Activation/Inhibition of Stress Response Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathways (JNK, p38, ERK1/2)

The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis, in response to various extracellular stimuli. 4-HNE has been shown to modulate all three major MAPK pathways: c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase 1/2 (ERK1/2).

The activation of JNK and p38 MAPK is a common response to cellular stress and is often associated with pro-apoptotic signaling. 4-HNE has been demonstrated to induce the phosphorylation and activation of both JNK and p38 in various cell types tandfonline.comnih.govnih.govnih.gov. The sustained activation of JNK, in particular, appears to be a critical event in 4-HNE-induced apoptosis tandfonline.comnih.govnih.gov. This activation can be biphasic, with an early and a late phase of activation observed in some cell systems researchgate.net. The activation of p38 by 4-HNE can also contribute to pro-inflammatory responses mdpi.comnih.gov.

The role of ERK1/2 activation in response to 4-HNE is more complex and appears to be cell-type and context-dependent. In some instances, 4-HNE-induced ERK1/2 activation is linked to apoptosis nih.gov. In other cases, it is part of a pro-survival or inflammatory signaling response researchgate.netplos.orgnih.gov. For example, in intestinal epithelial cells, 4-HNE induces apoptosis through the activation of ERK1/2 signaling nih.gov. Conversely, in other cell types, the ERK pathway can be activated as a protective mechanism nih.gov. The formation of 4-HNE adducts on ERK proteins can also directly inhibit their activity researchgate.net.

Table 2: 4-HNE's Impact on MAPK Signaling Pathways

| MAPK Pathway | General Effect of 4-HNE | Cellular Outcome |

| JNK | Activation/Phosphorylation tandfonline.comnih.govnih.govnih.gov | Pro-apoptotic signaling tandfonline.comnih.govnih.gov |

| p38 | Activation/Phosphorylation tandfonline.comnih.govnih.govnih.gov | Pro-apoptotic and pro-inflammatory responses mdpi.comnih.gov |

| ERK1/2 | Activation or Inhibition (context-dependent) | Apoptosis in some cells nih.gov, pro-survival or inflammatory responses in others researchgate.netplos.orgnih.gov. Direct inhibition by adduction is also possible researchgate.net. |

Apoptosis Signal-Regulating Kinase 1 (ASK1)

Apoptosis Signal-Regulating Kinase 1 (ASK1) is a member of the MAPK kinase kinase (MAP3K) family and a key upstream regulator of the JNK and p38 MAPK pathways in response to oxidative stress. 4-HNE has been shown to activate ASK1, which in turn leads to the downstream activation of JNK and subsequent apoptosis nih.govnih.govnih.gov. The mechanism of ASK1 activation by 4-HNE may involve the modulation of the thioredoxin (Trx) system. Under normal conditions, Trx binds to and inhibits ASK1. Oxidative stress, potentially mediated by 4-HNE, can cause the dissociation of Trx from ASK1, leading to ASK1 oligomerization and activation nih.gov.

Modulation of Transcription Factor Activity

Nuclear Factor Kappa B (NF-κB)

Nuclear Factor Kappa B (NF-κB) is a crucial transcription factor that regulates the expression of a wide array of genes involved in inflammation, immunity, and cell survival. The effect of 4-HNE on NF-κB signaling is notably concentration-dependent.

At low concentrations (typically below 5 μM), 4-HNE can activate the NF-κB pathway. This activation can occur through the formation of adducts with the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent proteasomal degradation of the NF-κB inhibitor, IκBα. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes researchgate.netnih.govresearchgate.netnih.govnih.gov.

In contrast, at higher concentrations (generally above 5 μM), 4-HNE has an inhibitory effect on NF-κB activation nih.govresearchgate.netnih.govnih.gov. This inhibition can be achieved through several mechanisms. 4-HNE can directly modify and inhibit the IKK complex, preventing the phosphorylation of IκBα and thereby stabilizing the inactive NF-κB-IκBα complex in the cytoplasm nih.govnih.govresearchgate.net. Additionally, 4-HNE can directly form adducts with NF-κB subunits, which may interfere with their DNA binding activity researchgate.net. This inhibitory effect of high concentrations of 4-HNE on NF-κB signaling can contribute to an anti-inflammatory response in certain contexts.

Table 3: Concentration-Dependent Effects of 4-HNE on NF-κB Activity

| 4-HNE Concentration | Effect on NF-κB | Mechanism |

| Low (<5 μM) | Activation | Adduction to and activation of the IKK complex, leading to IκBα phosphorylation and degradation, and subsequent NF-κB nuclear translocation researchgate.netnih.govresearchgate.netnih.govnih.gov. |

| High (>5 μM) | Inhibition | Direct modification and inhibition of the IKK complex, preventing IκBα phosphorylation nih.govnih.govresearchgate.net. Direct adduction to NF-κB subunits may also occur researchgate.net. |

Activator Protein 1 (AP-1)

This compound (4-HNE) has been shown to modulate the activity of Activator Protein 1 (AP-1), a transcription factor that governs a diverse range of cellular processes including proliferation, differentiation, and apoptosis. The activation of AP-1 by 4-HNE is a complex process primarily mediated through the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govnih.gov

Exposure of cells to 4-HNE leads to the activation of JNK and p38 mitogen-activated protein kinases (MAPKs), while concurrently down-regulating the basal activity of extracellular signal-regulated kinases (ERK-1/2). nih.gov The activation of JNK is a critical step, as it phosphorylates c-Jun, a key component of the AP-1 complex. This phosphorylation event enhances the transcriptional activity of AP-1. nih.govnih.gov Studies have demonstrated that 4-HNE treatment induces the phosphorylation of JNK and its downstream target c-Jun. nih.gov The mechanism of JNK activation by 4-HNE can vary between cell types, with some evidence pointing to direct binding and activation of JNK by 4-HNE, while in other cases, it involves the activation of upstream kinases such as MAP kinase kinase 4 (MKK4). nih.gov

The functional consequence of AP-1 activation by 4-HNE is often associated with the induction of apoptosis. nih.gov Research has shown that overexpression of dominant-negative forms of c-Jun or JNK1 can prevent 4-HNE-induced apoptosis, highlighting the pivotal role of the JNK-c-Jun/AP-1 pathway in mediating the cytotoxic effects of this aldehyde. nih.gov

Table 1: Effect of 4-HNE on AP-1 Signaling Pathway Components

| Parameter | Cell Type | 4-HNE Concentration | Observation | Reference |

| AP-1 DNA Binding | Neuronal Cells | Apoptotic concentrations | Increased | nih.gov |

| JNK Activation | 3T3 Fibroblasts | Not specified | Early activation | nih.gov |

| c-Jun Phosphorylation | HBE1 Cells | 15 µM | Increased | nih.gov |

| Apoptosis | 3T3 Fibroblasts | Not specified | Induced, preventable by JNK/c-Jun inhibition | nih.gov |

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) / Antioxidant Response Element (ARE) Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to electrophiles such as 4-HNE, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, thereby initiating their transcription.

4-HNE activates the Nrf2/ARE pathway through its electrophilic nature, which allows it to react with specific cysteine residues on Keap1. This modification of Keap1 leads to a conformational change that disrupts the Keap1-Nrf2 interaction, facilitating Nrf2 stabilization and nuclear accumulation. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, driving the expression of a battery of protective genes. nih.gov

The activation of Nrf2 by 4-HNE is a crucial adaptive response that enhances cellular tolerance to oxidative stress. nih.gov Studies have demonstrated that pretreatment with sublethal concentrations of 4-HNE can protect cells against subsequent oxidative insults. nih.gov This protective effect is largely attributed to the Nrf2-mediated induction of antioxidant enzymes. nih.govnih.gov

Table 2: 4-HNE-Mediated Activation of the Nrf2/ARE Pathway

| Event | Cellular Location | Key Molecules Involved | Outcome | Reference |

| Keap1 Modification | Cytoplasm | 4-HNE, Keap1 (cysteine residues) | Conformational change in Keap1 | researchgate.net |

| Nrf2 Release | Cytoplasm | Nrf2, Keap1 | Dissociation of Nrf2 from Keap1 | researchgate.net |

| Nrf2 Nuclear Translocation | Nucleus | Nrf2 | Accumulation of Nrf2 in the nucleus | nih.gov |

| ARE Binding | Nucleus | Nrf2, small Maf proteins, ARE | Binding to the promoter of target genes | besjournal.com |

| Gene Transcription | Nucleus | RNA Polymerase II | Increased expression of antioxidant enzymes | plos.org |

Tumor Protein 53 (p53)

Tumor protein 53 (p53) is a critical tumor suppressor protein that plays a central role in regulating the cell cycle, DNA repair, and apoptosis. 4-HNE has been shown to interact with and modulate the function of p53. One of the key mechanisms of this interaction is the formation of DNA adducts within the p53 gene itself.

Research has revealed that 4-HNE preferentially forms adducts at specific codons of the human p53 gene, notably at codon 249, which is a known mutational hotspot in certain cancers. This preferential binding suggests that 4-HNE may be an etiological agent in cancers that exhibit mutations at this particular site. The formation of these bulky exocyclic DNA adducts can interfere with normal DNA replication and transcription, potentially leading to mutations if not properly repaired.

Furthermore, the interaction of 4-HNE with p53 is not limited to direct DNA adduction. 4-HNE can also influence p53-dependent signaling pathways. The cellular response to 4-HNE-induced DNA damage often involves the activation of p53, which can then trigger cell cycle arrest to allow for DNA repair or, in cases of severe damage, initiate apoptosis to eliminate the compromised cell.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that are critical in the regulation of lipid and glucose metabolism. There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. Emerging evidence suggests that 4-HNE can directly interact with and modify the function of PPARs.

The transcriptional activity of PPARs can be modulated through post-translational modifications. nih.govnih.gov It has been reported that the activity of PPARγ can be arrested by hindering its transcription, a mechanism that can be influenced by molecules like α-synuclein which also affects catalase expression. nih.gov Given that 4-HNE is a highly reactive aldehyde, it has the potential to form covalent adducts with PPAR proteins, thereby altering their conformation and subsequent ability to bind to their respective response elements on DNA and regulate gene expression.

The functional consequences of 4-HNE-mediated PPAR modification are still under investigation, but it is plausible that this interaction could contribute to the metabolic dysregulation observed in conditions associated with high levels of oxidative stress and lipid peroxidation.

Heat Shock Factor 1 (HSF1)

Heat Shock Factor 1 (HSF1) is the primary transcription factor that regulates the heat shock response, a cellular defense mechanism against various stressors, including oxidative stress. 4-HNE has been identified as an activator of HSF1. The activation of HSF1 by 4-HNE leads to the increased expression of heat shock proteins (HSPs), such as Hsp70, which function as molecular chaperones to protect cellular proteins from damage and aggregation.

The activation of HSF1 by 4-HNE is a component of the cellular stress response. In the context of 4-HNE-induced apoptosis, the activation of HSF1 and the subsequent induction of HSPs can have a protective role. For instance, Hsp70 can interfere with the apoptotic cascade. The interplay between the pro-apoptotic signals initiated by 4-HNE and the pro-survival signals from the HSF1 pathway can determine the ultimate fate of the cell.

Regulation of Gene Expression Profiles

Antioxidant Enzymes (e.g., Heme Oxygenase-1, Catalase, NADPH:Quinone Oxidoreductase)

As a potent electrophile, 4-HNE is a well-established inducer of a suite of antioxidant enzymes, primarily through the activation of the Nrf2/ARE signaling pathway.

Heme Oxygenase-1 (HO-1): The induction of Heme Oxygenase-1 (HO-1) is a hallmark of the cellular response to oxidative stress. 4-HNE treatment leads to a significant upregulation of HO-1 expression. This induction is largely dependent on the activation of Nrf2. plos.orgahajournals.orgfrontiersin.org Upon activation by 4-HNE, Nrf2 translocates to the nucleus and binds to the ARE within the HO-1 promoter, thereby driving its transcription. ahajournals.orgfrontiersin.org The products of the HO-1-catalyzed reaction, namely biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin) and carbon monoxide, contribute to the cytoprotective effects against 4-HNE-induced damage.

Catalase: Catalase is a crucial antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. Unlike the inducible nature of HO-1, the interaction between 4-HNE and catalase appears to be more direct and potentially detrimental to the enzyme's function. Studies have identified catalase as a major protein target of 4-HNE modification. nih.gov This covalent modification of catalase by 4-HNE can lead to an anomaly in its electrophoretic migration and may result in a decrease in its enzymatic activity. nih.gov A reduction in catalase activity could lead to an accumulation of hydrogen peroxide, further exacerbating oxidative stress within the cell. researchgate.net

NADPH:Quinone Oxidoreductase (NQO1): NADPH:Quinone Oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that plays a key role in the detoxification of quinones and their derivatives. The expression of NQO1 is tightly regulated by the Nrf2/ARE pathway. besjournal.comresearchgate.net Similar to HO-1, 4-HNE induces the expression of NQO1 by activating Nrf2, which then binds to the ARE in the NQO1 gene promoter. This leads to increased synthesis of the NQO1 enzyme, which in turn contributes to the cellular defense against electrophilic and oxidative stress.

Table 3: Regulation of Antioxidant Enzymes by 4-HNE

| Enzyme | Regulatory Mechanism | Effect of 4-HNE | Functional Consequence | Reference |

| Heme Oxygenase-1 (HO-1) | Nrf2/ARE-dependent transcriptional induction | Upregulation of expression | Increased production of antioxidant biliverdin/bilirubin | plos.orgahajournals.orgfrontiersin.org |

| Catalase | Direct protein modification | Adduct formation, potential decrease in activity | Impaired detoxification of hydrogen peroxide | nih.govresearchgate.net |

| NADPH:Quinone Oxidoreductase (NQO1) | Nrf2/ARE-dependent transcriptional induction | Upregulation of expression | Enhanced detoxification of quinones | besjournal.comresearchgate.net |

Heat Shock Proteins

This compound has been shown to directly interact with and modulate the function of several heat shock proteins (HSPs). These proteins are critical for maintaining protein homeostasis, especially under conditions of cellular stress. 4-HNE can form covalent adducts with HSPs, altering their structure and function. For instance, studies have identified modifications on Heat Shock Protein 70 (HSP70) and Heat Shock Protein 90 (HSP90) following exposure to 4-HNE. The modification of HSP70 can impair its chaperone activity, which is essential for refolding denatured proteins.

Furthermore, 4-HNE can activate the heat shock response by inducing the stress-responsive transcription factor, Heat Shock Factor 1 (HSF1). mdpi.com Activated HSF1 translocates to the nucleus and promotes the transcription of genes encoding for heat shock proteins. This represents a cellular defense mechanism against the proteotoxic stress induced by 4-HNE. The induction of HSP70, in particular, has been noted to play a critical role in attenuating 4-HNE-mediated apoptosis. apexbt.com

| Target Protein | Interaction with 4-HNE | Observed Consequence |

|---|---|---|

| Heat Shock Protein 70 (HSP70) | Forms covalent adducts. | Impaired chaperone and protein refolding activity. mdpi.com |

| Heat Shock Protein 90 (HSP90) | Forms covalent adducts. | Alteration of its chaperone function for client proteins. |

| Heat Shock Factor 1 (HSF1) | Activated by 4-HNE via the p38/MAPK pathway. mdpi.com | Increased expression of HSPs, conferring cellular protection. mdpi.com |

Pro-inflammatory Genes

4-HNE is a significant modulator of inflammatory signaling pathways. At micromolar concentrations, it can upregulate the expression of transcription factors such as nuclear factor-kappa B (NF-κB), which is a master regulator of genes involved in inflammation and cell proliferation. nih.gov The activation of NF-κB by 4-HNE leads to the increased transcription of various pro-inflammatory genes, resulting in the production and release of cytokines like tumor necrosis factor-alpha (TNF-α) and monocyte chemotactic protein-1 (MCP-1). nih.gov This mechanism highlights 4-HNE's role in propagating inflammatory responses in pathological conditions associated with oxidative stress. Conversely, at higher concentrations, 4-HNE has been observed to inhibit the formation of NF-κB.

Cell Cycle Regulators (e.g., Cyclin)

The interaction of 4-HNE with cell cycle regulatory proteins can lead to disruptions in normal cell division. Research has demonstrated that 4-HNE can induce cell cycle arrest, particularly at the G2/M phase. nih.gov This effect is partly attributed to the covalent modification of key regulatory proteins. One such target is Cyclin-dependent kinase 2 (CDK2), a crucial enzyme for the progression of the cell cycle. nih.gov By forming adducts with CDK2, 4-HNE can inhibit its kinase activity, thereby preventing the phosphorylation of substrates necessary for the transition from the G1 to the S phase and for the completion of the cell cycle. This inhibition contributes to the anti-proliferative effects observed upon exposure to higher concentrations of 4-HNE. mdpi.com

Interactions with Membrane Receptors

4-HNE can directly interact with and modulate the activity of various membrane receptors, thereby influencing critical cellular signaling cascades involved in growth, survival, and death.

Growth Factor Receptors (e.g., EGFR, PDGFR)

4-HNE has been shown to activate tyrosine kinase receptors, including the Epidermal Growth Factor Receptor (EGFR). nih.gov At low, non-toxic concentrations (e.g., 0.1 µM), 4-HNE can induce the activation of EGFR and its downstream signaling pathways, such as the MEK and PI3K pathways. nih.govmdpi.com This activation is considered a protective mechanism against oxidative stress, as inhibiting EGFR in the presence of 4-HNE potentiates its toxicity. nih.govmdpi.com The co-localization of 4-HNE adducts with EGFR has been associated with the loss of elastin (B1584352) during aging. nih.gov

Similarly, 4-HNE affects Platelet-Derived Growth Factor Receptor (PDGFR) signaling. Short-term exposure of smooth muscle cells to 4-HNE can induce the activation of the PDGFR-β pathway through the formation of PDGFR adducts. However, long-term incubation leads to a desensitization of the receptor to its ligand, PDGF, resulting in an inhibition of PDGFR-β-mediated signaling and proliferation.

| Receptor | Nature of Interaction with 4-HNE | Functional Outcome |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Induces receptor activation at low concentrations. nih.govmdpi.com | Activation of pro-survival downstream signaling (MEK, PI3K); considered a protective response. nih.govmdpi.com |

| Platelet-Derived Growth Factor Receptor (PDGFR) | Forms adducts with the receptor. | Short-term activation; long-term desensitization and inhibition of signaling. |

Fas/CD95 Death Receptor

4-HNE plays a crucial role in initiating apoptosis through the extrinsic pathway by interacting with the Fas/CD95 death receptor. nih.gov Studies in human lens epithelial cells have shown that 4-HNE induces the expression of Fas in a concentration- and time-dependent manner. researchgate.net Furthermore, 4-HNE can directly bind to the Fas receptor, leading to its aggregation and the activation of downstream apoptotic signaling. apexbt.com This activation is independent of the traditional Fas ligand (FasL) and the formation of the Death-Inducing Signaling Complex (DISC). apexbt.com Instead, HNE-induced Fas activation proceeds through the apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK) pathway, ultimately leading to the activation of executioner caspases like caspase-3 and the onset of apoptosis. apexbt.comnih.govresearchgate.net

Interestingly, a self-regulatory mechanism exists where 4-HNE can also induce the nuclear protein Daxx, which then translocates to the cytoplasm and binds to Fas, thereby inhibiting Fas-mediated apoptosis. nih.gov

G-Protein Coupled Receptor 120 (GPR120)

Recent evidence indicates an interaction between 4-HNE signaling and the G-Protein Coupled Receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). While GPR120 is primarily recognized as a receptor for omega-3 fatty acids, nih.gov research has shown its involvement in pathways affected by 4-HNE. In cultured hepatocytes, the cellular effects of 4-HNE have been demonstrated to be regulated by activated µ-calpain via GPR120. nih.gov Furthermore, the expression of GPR120 has been observed in the livers of monkeys following injections of synthetic 4-HNE, suggesting that this receptor may play a role in the physiological and pathological responses to this lipid peroxidation product. nih.gov

P2X7 Receptor

Current research points to an indirect relationship between this compound (HNE) and the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). The P2X7 receptor is a key player in inflammatory and immune responses. Its activation can lead to the production of reactive oxygen species (ROS), which are a primary driver for the lipid peroxidation process that generates HNE.